molecular formula C15H17BrN2O2S B11592732 (5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one

(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B11592732
M. Wt: 369.3 g/mol
InChI Key: VUEPMWSECYLEFF-XFXZXTDPSA-N
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Description

(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a brominated phenyl group, an ethoxy group, and a sulfanylidene-imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. One common approach is the condensation of 5-bromo-2-ethoxybenzaldehyde with 3-propyl-2-sulfanylideneimidazolidin-4-one under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the imidazolidinone ring to a more reduced form.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Ammonia, thiols, dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazolidinone derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of (5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s brominated phenyl group and sulfanylidene-imidazolidinone core may enable it to bind to proteins or enzymes, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(5-chloro-2-ethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one
  • (5Z)-5-[(5-fluoro-2-ethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one
  • (5Z)-5-[(5-methyl-2-ethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one lies in its brominated phenyl group, which can confer distinct chemical reactivity and biological activity compared to its chloro, fluoro, or methyl analogs

Properties

Molecular Formula

C15H17BrN2O2S

Molecular Weight

369.3 g/mol

IUPAC Name

(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C15H17BrN2O2S/c1-3-7-18-14(19)12(17-15(18)21)9-10-8-11(16)5-6-13(10)20-4-2/h5-6,8-9H,3-4,7H2,1-2H3,(H,17,21)/b12-9-

InChI Key

VUEPMWSECYLEFF-XFXZXTDPSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(C=CC(=C2)Br)OCC)/NC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC)NC1=S

Origin of Product

United States

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